1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1785721-13-2
VCID: VC5012177
InChI: InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
SMILES: CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
Molecular Formula: C13H23NO5
Molecular Weight: 273.329

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

CAS No.: 1785721-13-2

Cat. No.: VC5012177

Molecular Formula: C13H23NO5

Molecular Weight: 273.329

* For research use only. Not for human or veterinary use.

1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate - 1785721-13-2

Specification

CAS No. 1785721-13-2
Molecular Formula C13H23NO5
Molecular Weight 273.329
IUPAC Name 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Standard InChI Key QXPPPWXTNBWACT-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-O-tert-butyl 2-O-ethyl 5-hydroxypiperidine-1,2-dicarboxylate, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:

  • A six-membered piperidine ring with a hydroxyl group (-OH) at the 5-position.

  • Two ester groups: a tert-butyl carbamate at the 1-position and an ethyl ester at the 2-position.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H23NO5\text{C}_{13}\text{H}_{23}\text{NO}_5
Molecular Weight273.33 g/mol
CAS Number1785721-13-2
SMILESCCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
InChIKeyQXPPPWXTNBWACT-UHFFFAOYSA-N
SolubilityNot publicly available

The hydroxyl group enhances hydrogen-bonding potential, while the tert-butyl and ethyl esters contribute to steric bulk and lipophilicity, respectively. These properties influence its solubility and reactivity in synthetic applications.

Applications in Organic Synthesis and Drug Development

Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. 1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate functions as a multifunctional building block in:

  • Peptidomimetics: The piperidine ring mimics peptide backbones, enabling the design of protease inhibitors.

  • Alkaloid Synthesis: Intermediate for natural product derivatives with antiviral or anticancer activity.

  • Kinase Inhibitors: Modular synthesis of compounds targeting ATP-binding sites in kinases.

Case Study: Role in CNS Drug Discovery

Hydroxypiperidine carboxylates are frequently employed in central nervous system (CNS) drug candidates. For instance, analogs of this compound have been investigated for their ability to modulate GABAergic neurotransmission, offering potential therapeutic avenues for anxiety and epilepsy.

Comparative Analysis with Related Piperidine Derivatives

Structural analogs of 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate exhibit distinct physicochemical and biological profiles:

Table 2: Comparison with Analogous Compounds

Compound NameCAS NumberKey Structural DifferencesMolecular Weight
(S)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate-Carbonyl group at 5-position271.31 g/mol
Di-tert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate1253856-42-6Dual tert-butyl esters; (2S,5S) stereochemistry301.38 g/mol

The presence of a hydroxyl group in the target compound, as opposed to a carbonyl group, increases its polarity and hydrogen-bonding capacity, making it more suitable for interactions with hydrophilic biological targets .

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